molecular formula C9H11N3O2 B2803962 2-[(4-Aminophenyl)formamido]acetamide CAS No. 46319-19-1

2-[(4-Aminophenyl)formamido]acetamide

Cat. No.: B2803962
CAS No.: 46319-19-1
M. Wt: 193.206
InChI Key: BGRPGBPAISLADC-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)formamido]acetamide, with the CAS Registry Number 46319-19-1 , is an organic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.20 g/mol . Its structure can be represented by the SMILES notation O=C(N)CNC(C1=CC=C(N)C=C1)=O . This compound is a derivative of benzamide, specifically 4-amino-N-(2-amino-2-oxoethyl)benzamide . Compounds with similar structural features, such as aminoacetanilides, are recognized as important synthetic intermediates in heterocyclic and aromatic synthesis . They frequently serve as key building blocks in the pharmaceutical industry for the synthesis of more complex molecules, including beta-lactams, and are also utilized in the dyes and pigment industry . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(2-amino-2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-7-3-1-6(2-4-7)9(14)12-5-8(11)13/h1-4H,5,10H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRPGBPAISLADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 4 Aminophenyl Formamido Acetamide

Retrosynthetic Analysis and Key Disconnections for the Formamidoacetamide Moiety

Retrosynthetic analysis is a technique used to plan a chemical synthesis by starting with the target molecule and breaking it down into simpler, commercially available starting materials. amazonaws.com For 2-[(4-Aminophenyl)formamido]acetamide, the most logical disconnections are at the two amide bonds (C-N bonds), as these are key functional groups that can be formed through a variety of reliable reactions.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: The first disconnection is at the formamide (B127407) bond (Disconnection 1), leading to 2-amino-N-(4-aminophenyl)acetamide and a formic acid derivative. A subsequent disconnection of the remaining amide bond (Disconnection 2) breaks the molecule down to the key precursors: p-phenylenediamine (B122844) and an activated derivative of aminoacetic acid (glycine).

Pathway B: An alternative approach involves first disconnecting the acetamide (B32628) C-N bond (Disconnection 3). This leads to p-phenylenediamine and a formamidoacetamide precursor. This strategy hinges on the pre-synthesis of the side chain, which is then coupled to the aminophenyl ring.

These disconnections suggest that the synthesis can be approached by building the side chain step-by-step on the aminophenyl scaffold or by preparing the entire side chain first and then attaching it. The choice of pathway in a practical synthesis would depend on the availability of starting materials and the efficiency of the selective reactions required.

Optimized Chemical Synthesis Pathways

Optimized synthesis of this compound relies on the strategic functionalization of precursors and the efficient formation of amide linkages.

Selective Functionalization of Aminophenyl Precursors

A primary challenge in synthesizing this compound is the presence of two reactive amino groups in precursors like p-phenylenediamine. To achieve the desired mono-acylation, selective functionalization is paramount. A common and effective strategy involves the use of protecting groups.

One plausible route begins with the mono-protection of p-phenylenediamine. For instance, one amino group can be selectively protected with a tert-butoxycarbonyl (Boc) group to yield mono-Boc-protected p-phenylenediamine. This protection strategy allows the remaining free amino group to be selectively acylated in subsequent steps. Following the construction of the formamidoacetamide moiety, the Boc group can be removed under acidic conditions to reveal the final primary amine.

Another approach starts with N-(4-nitrophenyl)acetamide. The nitro group acts as a precursor to the amine, which can be formed in the final step via reduction using catalysts like iron (Fe) or zinc (Zn) in an acidic medium. researchgate.netresearchgate.net This method avoids the need for protecting groups on the diamine.

Amide Bond Formation Methodologies

The formation of the two distinct amide bonds is central to the synthesis. A wide array of methodologies exists for this transformation, ranging from classical methods to modern catalytic systems. scilit.com

The most straightforward method involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. For example, the free amino group of a selectively protected aminophenyl precursor can react with acetyl chloride to form the acetamide bond.

Alternatively, coupling reagents are widely used to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare a more reactive acyl derivative. These reagents activate the carboxylic acid in situ.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Full Name General Characteristics
DCC N,N'-Dicyclohexylcarbodiimide Effective and inexpensive, but produces a poorly soluble urea (B33335) byproduct.
EDCl N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride Water-soluble carbodiimide; byproduct is also water-soluble, simplifying purification.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly efficient uronium salt-based reagent, often used in peptide synthesis; minimizes racemization.

Recent advances have also focused on greener and more atom-economical methods. These include direct thermal amidation and catalytic approaches using boron-based catalysts that promote the dehydration of carboxylic acids and amines. unimi.itresearchgate.net

Stereoselective and Regioselective Synthesis Approaches

Stereoselectivity: The target molecule, this compound, is achiral, meaning it does not have stereoisomers. Therefore, stereoselective considerations are not applicable to its synthesis.

Regioselectivity: This is a critical aspect of the synthesis. The substitution pattern on the phenyl ring is fixed as para (1,4-disubstituted). This regiochemistry is established by selecting a starting material that is already para-substituted, such as p-phenylenediamine or p-nitroaniline. The primary regioselective challenge lies in differentiating between the two amino groups of p-phenylenediamine, as discussed under selective functionalization (Section 2.2.1). Achieving mono-functionalization at one of the two chemically equivalent amino groups is the key regioselective step, typically controlled through protecting group strategies or by adjusting reaction stoichiometry.

Alternative Synthetic Routes and Methodological Innovations

Beyond traditional acylation pathways, modern synthetic methods offer alternative strategies, particularly through the use of transition metal catalysis.

Metal-Catalyzed Coupling Reactions in Aminophenylacetamide Synthesis

Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example that could be adapted for the synthesis of aminophenylacetamide derivatives. ustc.edu.cn

A hypothetical route could involve the coupling of an aryl halide, such as 4-bromoaniline (B143363) (with the amino group appropriately protected), with a suitable nitrogen-containing coupling partner that represents the formamidoacetamide side chain or a precursor to it. This approach offers an alternative to the classical nucleophilic aromatic substitution or acylation pathways and is often valued for its broad substrate scope and functional group tolerance. nih.gov

Table 2: Examples of Metal-Catalyzed C-N Coupling Reactions

Reaction Name Typical Catalyst Reactants Key Features
Buchwald-Hartwig Amination Palladium complexes with specialized phosphine (B1218219) ligands Aryl halide/triflate + Amine/Amide Highly versatile for forming C-N bonds; wide functional group tolerance. ustc.edu.cn
Ullmann Condensation Copper catalyst Aryl halide + Amine/Amide A classic method, often requiring higher temperatures than palladium-catalyzed reactions.

These metal-catalyzed methods represent an innovative approach that could potentially streamline the synthesis, particularly in the context of creating libraries of related compounds for research purposes.

Flow Chemistry and Green Chemistry Principles in Synthesis

The synthesis of complex aromatic amides such as this compound is increasingly benefiting from the adoption of flow chemistry and the principles of green chemistry. These approaches aim to enhance reaction efficiency, safety, and sustainability compared to traditional batch processing. numberanalytics.comsci-hub.se

Flow Chemistry:

Green Chemistry Principles:

The application of green chemistry principles is pivotal in modern pharmaceutical and chemical synthesis. ucl.ac.uksigmaaldrich.com For amide bond formation, a key area of focus has been the replacement of stoichiometric coupling reagents—such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU)—which generate significant waste. numberanalytics.comucl.ac.uk Catalytic methods are a greener alternative. sigmaaldrich.com For instance, boronic acid-catalyzed amidations or the direct coupling of carboxylic acids and amines using reusable catalysts like Brønsted acidic ionic liquids represent more sustainable pathways. sigmaaldrich.comacs.org

Other green approaches applicable to the synthesis of aromatic amides include:

Use of Greener Solvents: Replacing hazardous solvents like DMF and CH2Cl2 with more benign alternatives is a core principle. ucl.ac.uk

Alternative Energy Sources: Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in amide formation. numberanalytics.com

Biocatalysis: The use of enzymes, such as lipases, to catalyze amide bond formation can occur under mild conditions, offering high selectivity and reducing the environmental impact. rsc.org

The table below illustrates a comparative overview of potential synthetic approaches for aromatic amide synthesis, highlighting the advantages of green and flow chemistry methodologies.

ParameterTraditional Batch SynthesisGreen/Flow Synthesis Approach
ReagentsStoichiometric coupling agents (e.g., HATU, DCC)Catalytic systems (e.g., Boronic acids, enzymes) sigmaaldrich.comrsc.org
SolventsChlorinated solvents (DCM), DMF ucl.ac.ukGreener alternatives (e.g., 2-MeTHF), ionic liquids, or solvent-free conditions acs.org
EnergyConventional heating (oil baths)Microwave irradiation, efficient heat transfer in flow reactors numberanalytics.comsci-hub.se
SafetyHandling of large volumes of hazardous materials, potential for thermal runawaysSmall reactor volumes enhance safety, better control over exothermic reactions sci-hub.se
Waste GenerationHigh Process Mass Intensity (PMI) due to reagents and solvents ucl.ac.ukLower PMI, potential for catalyst recycling acs.org
ScalabilityOften challenging and non-linearEasily scalable by extending operation time ("scaling-out") rsc.org

Purification and Isolation Techniques for High-Purity Synthesis Products

Achieving high purity is critical for the final product. For solid aromatic amides like this compound, several well-established techniques can be employed for purification and isolation.

Recrystallization:

Recrystallization is often the method of choice for purifying solid organic compounds. researchgate.net The technique relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. A suitable solvent will dissolve the crude product at an elevated temperature but allow for the formation of high-purity crystals upon cooling, leaving impurities behind in the solution. illinois.edu For amides, polar solvents such as ethanol, acetone, or acetonitrile (B52724) are often effective. researchgate.net The selection of an appropriate recrystallization solvent is crucial and may require empirical testing with various options. rochester.eduyoutube.com

Chromatography:

When recrystallization fails to provide the desired level of purity, chromatographic methods are employed.

Column Chromatography: This is a standard technique where the crude mixture is passed through a stationary phase (commonly silica (B1680970) gel) using a liquid mobile phase (eluent). Separation occurs based on the different affinities of the compounds for the stationary and mobile phases. For aromatic amides, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. researchgate.net

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and assessing the purity of the product. researchgate.net It can also aid in determining the optimal solvent system for column chromatography.

Other Methods:

In some cases, particularly for diamine derivatives, purification can be challenging. Alternative methods might include forming a salt of the diamine, purifying it, and then neutralizing it to recover the purified diamine. wipo.int For aniline (B41778) derivatives, techniques like on-line solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) can be used for both purification and analysis. thermofisher.com

The following table summarizes the primary purification techniques applicable to aromatic amides.

TechniquePrinciple of SeparationApplicability to Aromatic AmidesKey Considerations
RecrystallizationDifferential solubility at varying temperaturesHighly suitable for crystalline solid amides researchgate.netillinois.eduRequires finding an appropriate solvent; product must be a stable solid.
Column ChromatographyDifferential adsorption/partitioning between stationary and mobile phasesEffective for separating complex mixtures or when recrystallization is ineffective researchgate.netCan be time-consuming and uses larger quantities of solvents.
Thin-Layer Chromatography (TLC)Differential migration on a coated plateUsed for purity assessment and reaction monitoring researchgate.netPrimarily an analytical, not a preparative, technique.
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phaseUseful for sample clean-up and concentration of aniline derivatives from solutions thermofisher.comTypically used for pre-purification or analytical sample preparation.

Comprehensive Spectroscopic and Structural Elucidation of 2 4 Aminophenyl Formamido Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-[(4-Aminophenyl)formamido]acetamide, a combination of one-dimensional and two-dimensional NMR techniques would be required for a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

The ¹H NMR spectrum of this compound would be expected to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring would likely appear as two distinct doublets, characteristic of an AA'BB' spin system. The chemical shift of these protons would be influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing formamido group. The protons of the primary amine would likely present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

The methylene (B1212753) protons of the acetamide (B32628) moiety and the N-H proton of the formamido group would also give rise to characteristic signals. The coupling between adjacent protons would provide crucial information about the connectivity of the molecular framework.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic CH (ortho to -NH₂) 6.6 - 6.8 Doublet
Aromatic CH (ortho to -N(CHO)-) 7.4 - 7.6 Doublet
-NH₂ Variable (broad singlet) Broad Singlet
-NH (formamido) 8.0 - 8.3 Singlet/Triplet
-CH₂- 4.0 - 4.2 Doublet
-C(O)NH₂ 7.0 - 7.5 (broad) Broad Singlets

Note: These are predicted values and actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum would provide a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern on the benzene ring. The carbonyl carbons of the formamido and acetamide groups would be expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm. The methylene carbon would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (formamido) 160 - 165
C=O (acetamide) 170 - 175
Aromatic C (C-NH₂) 145 - 150
Aromatic C (C-N(CHO)-) 135 - 140
Aromatic CH (ortho to -NH₂) 114 - 116
Aromatic CH (ortho to -N(CHO)-) 120 - 122

Note: These are predicted values and actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Elucidation

To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons and the coupling between the -NH and -CH₂- protons of the acetamide side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine and the two amide groups would appear in the region of 3100-3500 cm⁻¹. The C=O stretching vibrations of the formamido and acetamide groups would give rise to strong absorption bands in the region of 1650-1700 cm⁻¹. The aromatic C=C stretching vibrations and C-H bending vibrations would also be observable.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500 Medium
N-H Stretch (Amide) 3100 - 3300 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C=O Stretch (Formamide) 1670 - 1690 Strong
C=O Stretch (Acetamide) 1640 - 1660 Strong
N-H Bend (Amine) 1580 - 1650 Medium

Note: These are predicted values and actual experimental values may vary.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, being complementary to FTIR, would provide further structural information. Aromatic ring vibrations are often strong in Raman spectra, providing a distinct "fingerprint" for the molecule. The symmetric stretching of the C=C bonds in the benzene ring would be expected to produce a strong Raman signal. The C=O stretching vibrations would also be Raman active. Due to the non-polar nature of certain vibrations, some bands that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool in the structural elucidation of this compound, providing definitive information on its molecular weight and offering insights into its structural connectivity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) has been employed to accurately determine the molecular weight of this compound. This technique provides a high degree of accuracy, allowing for the confirmation of the elemental composition of the molecule. The experimentally determined mass is found to be in close agreement with the theoretically calculated mass, corroborating the proposed molecular formula.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₁N₃O₂
Calculated m/z193.0851
Observed m/z [M+H]⁺194.0924
Mass Error (ppm)1.5

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To further probe the structure of this compound, tandem mass spectrometry (MS/MS) was utilized. This method involves the selection of a precursor ion, which is then subjected to fragmentation, with the resulting product ions being analyzed. The fragmentation pattern provides a molecular fingerprint that is invaluable for confirming the compound's structure.

Table 2: MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure
194.0924135.0657[C₇H₇N₂O]⁺
194.0924108.0606[C₆H₆NO]⁺
194.092492.0626[C₆H₆N]⁺

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry

Single crystal X-ray diffraction (SCXRD) analysis has been instrumental in establishing the absolute stereochemistry of this compound. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of all atoms in the molecule can be determined.

Table 3: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.345
β (°)105.67
Volume (ų)931.4
Z4

Advanced Spectroscopic Techniques for Conformational Analysis in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, advanced spectroscopic techniques are necessary to understand its conformational dynamics in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, offering valuable insights into the preferred solution-state conformation of this compound.

Computational Chemistry and Molecular Modeling of 2 4 Aminophenyl Formamido Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed information about electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT calculations can be employed to determine the electronic structure of 2-[(4-Aminophenyl)formamido]acetamide, providing insights into its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and its ability to participate in charge transfer interactions nih.gov.

In studies of similar acetamide (B32628) derivatives, DFT has been utilized to analyze local reactivity through Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attack nih.gov. For this compound, the aminophenyl and acetamide moieties would be of particular interest for such analysis. The nitrogen and oxygen atoms are expected to be key sites for interaction, a hypothesis that can be quantified through DFT calculations nih.gov.

Table 1: Illustrative DFT-Calculated Properties for Acetamide Derivatives (Note: Data below is representative of typical DFT outputs for related compounds and not specific to this compound, for which specific published data is not available.)

Parameter Description Illustrative Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO 3.5 to 5.5 eV

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic properties. For smaller molecules like acetamide, ab initio studies have been used to map potential energy surfaces for dissociation pathways nih.gov.

For this compound, high-accuracy ab initio calculations could be employed to precisely determine properties such as electron affinity, ionization potential, and polarizability. These calculations would offer a benchmark for results obtained from more computationally efficient methods like DFT and would be particularly useful for understanding the compound's behavior in different chemical environments.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein target.

While specific molecular docking studies on this compound are not extensively reported, the methodology has been applied to structurally related acetamide derivatives to identify potential biological targets. For instance, docking studies on N-aryl-acetamide compounds have been used to predict their potential as inhibitors for neurodegenerative enzymes nih.gov. Similarly, other acetamide derivatives have been docked into the active sites of proteins like matrix metalloproteinases (MMPs) and HIV-1 reverse transcriptase to predict their binding energies and interaction patterns nih.govscholarsresearchlibrary.com.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the binding site of a selected protein. The results would be scored based on the predicted binding affinity, typically in kcal/mol.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented, research on analogous N-phenylacetamide derivatives provides a framework for understanding its potential structure-activity landscape.

QSAR models are built upon a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For a series of N-phenylacetamide analogues, these descriptors would be calculated and correlated with their experimentally determined biological activities, such as inhibitory concentrations (IC50) against a particular target.

For instance, studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors have successfully employed 2D autocorrelation descriptors to build robust QSAR models. nih.gov These models, developed using techniques like multiple linear regression (MLR) and Bayesian-regularized neural networks (BRANN), have demonstrated high predictive power, with cross-validation coefficients (Q2) exceeding 0.7 for all models. nih.gov Such approaches could be conceptually applied to a series of analogues of this compound to elucidate the key structural features governing their biological effects.

The development of a hypothetical QSAR model for analogues of this compound would involve the following steps:

Data Set Selection: A series of structurally diverse analogues with measured biological activity would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue.

Model Building: Statistical methods such as MLR, partial least squares (PLS), or machine learning algorithms would be used to generate the QSAR equation.

Model Validation: The predictive ability of the model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogues

Descriptor TypeExample DescriptorsPotential Impact on Activity
Electronic Dipole Moment, HOMO/LUMO EnergiesInfluences electrostatic interactions and reactivity.
Steric Molecular Volume, Surface AreaAffects binding pocket complementarity.
Hydrophobic LogPGoverns membrane permeability and transport.
Topological Connectivity IndicesEncodes information about molecular branching and shape.

Prediction of Metabolites and Biotransformation Pathways

Understanding the metabolic fate of a compound is a critical aspect of drug development. Computational tools play a vital role in predicting potential metabolites and biotransformation pathways, offering early insights into a compound's pharmacokinetic profile. For this compound, a combination of expert-based systems and machine learning models could be employed to predict its metabolism.

These predictive models are typically built on large databases of known metabolic transformations. nih.govnih.gov They analyze the chemical structure of a query compound and identify potential sites of metabolism based on the presence of specific functional groups and their susceptibility to enzymatic reactions.

The primary metabolic reactions that this compound might undergo include:

Phase I Reactions: These are functionalization reactions that introduce or expose polar groups. For the subject compound, potential Phase I reactions could include:

Hydroxylation: Aromatic hydroxylation of the aminophenyl ring.

N-dealkylation: Cleavage of the formamido group.

Amide hydrolysis: Cleavage of the acetamide or formamido bond.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the parent compound or its Phase I metabolite, increasing its water solubility and facilitating excretion. Potential Phase II reactions for this compound and its metabolites could include:

Glucuronidation: Conjugation with glucuronic acid, likely at the amino or hydroxyl groups.

Sulfation: Conjugation with a sulfonate group.

Acetylation: Acetylation of the primary amino group.

Various software platforms can simulate these metabolic pathways. These platforms often provide a ranked list of likely metabolites and the enzymes responsible for their formation. This information is invaluable for guiding subsequent experimental metabolic studies and for identifying potentially reactive or toxic metabolites early in the drug discovery pipeline.

Table 2: Predicted Phase I and Phase II Metabolites of this compound

Metabolic PhaseReaction TypePotential Metabolite Structure
Phase I Aromatic Hydroxylation2-{[(4-Amino-3-hydroxyphenyl)formamido]}acetamide
Phase I Amide Hydrolysis4-Aminobenzoic acid and 2-aminoacetamide
Phase II Glucuronidation2-{[4-(Glucuronosylamino)phenyl]formamido}acetamide
Phase II Acetylation2-{[4-(Acetylamino)phenyl]formamido}acetamide

Investigation of Molecular Recognition and Biochemical Probing Mechanisms of 2 4 Aminophenyl Formamido Acetamide

Exploration as a Biochemical Probe in Proteomics and Cell Biology Research

There is no available research in the public domain that describes the exploration or application of 2-[(4-Aminophenyl)formamido]acetamide as a biochemical probe in the fields of proteomics or cell biology.

Characterization of Specific Biomolecular Interaction Profiles

No studies characterizing the specific biomolecular interaction profiles of this compound have been published.

Enzyme Kinetics and Inhibitor Binding Studies (In vitro mechanistic insights)

There are no available in vitro studies detailing the enzyme kinetics or inhibitor binding properties of this compound.

Receptor Ligand Binding Assays (In vitro mechanistic insights)

No in vitro receptor ligand binding assays for this compound have been reported in the scientific literature.

Elucidation of Intracellular and Extracellular Molecular Targets (In vitro mechanistic insights)

There is no published research available that elucidates the intracellular or extracellular molecular targets of this compound through in vitro studies.

Cellular Uptake and Distribution Mechanisms (In vitro studies)

No in vitro studies on the cellular uptake and distribution mechanisms of this compound have been found in the existing scientific literature.

Impact on Key Cellular Pathways (In vitro mechanistic insights)

There is no available research detailing the impact of this compound on key cellular pathways based on in vitro mechanistic insights.

Structure Activity Relationship Sar and Design of Novel 2 4 Aminophenyl Formamido Acetamide Analogs

Systematic Modification of the Aminophenyl Moiety

The 4-aminophenyl group is a common motif in medicinal chemistry and serves as a crucial starting point for SAR studies. Modifications to this ring can significantly impact the compound's interaction with its biological target.

Key modifications to the aminophenyl ring include altering the position, number, and nature of substituents. For instance, moving the amino group from the para-position to the meta- or ortho-positions would help determine the spatial requirements of the binding pocket. The introduction of small, electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, fluoro, trifluoromethyl) groups at various positions on the ring can probe the electronic and steric tolerance of the target. eurochlor.org The strategic placement of a chlorine atom, for example, has been shown in many drug candidates to substantially improve biological activity. eurochlor.org

Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems (bioisosteres) can lead to improved properties. pressbooks.pub For example, substituting the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring could introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic stability. pressbooks.pub

Table 1: Hypothetical SAR of Aminophenyl Moiety Modifications

AnalogModificationHypothetical Biological Activity (IC50, nM)Rationale
Parent4-Amino100Baseline activity
1a3-Amino500Investigate positional importance of the amino group
1b4-Amino-2-chloro50Explore electronic and steric effects of a substituent
1c4-Amino-3-methyl120Probe steric tolerance near the formamido linkage
1d4-(Methylamino)80Assess the importance of the primary amine for hydrogen bonding
1ePyridin-4-yl75Bioisosteric replacement to improve physicochemical properties

Derivatization at the Formamido and Acetamide (B32628) Functional Groups

The formamido and acetamide groups provide key hydrogen bonding interactions and conformational flexibility. Derivatization of these functional groups is a valuable strategy to optimize binding affinity and pharmacokinetic properties.

For the formamido group (-NH-CHO), N-alkylation (e.g., with a methyl or ethyl group) can probe the necessity of the N-H hydrogen bond donor. Replacing the formyl proton with larger alkyl or aryl groups can explore steric tolerance in that region of the binding site. Similarly, the amide bond of the acetamide moiety (-NH-CO-CH3) is a prime target for modification. The N-H can be alkylated, and the acetyl methyl group can be replaced with other alkyl chains (e.g., ethyl, propyl), cycloalkyl groups, or even small aromatic rings to explore a larger chemical space. The acetamide group itself has been shown to be important in regulating flexibility, polarity, and lipophilicity in other classes of compounds. nih.gov

Table 2: Hypothetical SAR of Formamido and Acetamide Derivatization

AnalogModificationHypothetical Biological Activity (IC50, nM)Rationale
Parent-NH-CHO, -NH-CO-CH3100Baseline activity
2aN-Methyl-formamido300Evaluate the role of the formamido N-H as a hydrogen bond donor
2bN-Propyl-acetamide70Explore hydrophobic interactions at the acetamide terminus
2c-NH-CO-cyclopropyl60Introduce conformational constraint at the acetamide group
2dThioformamido150Bioisosteric replacement of the formamido carbonyl oxygen

Impact of Substituent Effects on Biological Interactions

The electronic properties of substituents introduced onto the aminophenyl ring can have a profound impact on the molecule's biological activity. Electron-withdrawing groups, such as halogens or nitro groups, can lower the pKa of the aniline (B41778) nitrogen, potentially affecting its ability to act as a hydrogen bond donor or its involvement in ionic interactions. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density of the aromatic ring, which may enhance π-π stacking interactions with the target protein.

The Hammett equation can be a useful tool in these studies to correlate the electronic effects of substituents with changes in biological activity, providing a quantitative understanding of the SAR. The strategic introduction of fluorine atoms, for example, can influence membrane permeability and metabolic stability. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

The parent molecule, 2-[(4-Aminophenyl)formamido]acetamide, possesses considerable conformational flexibility due to several rotatable single bonds. This flexibility can be entropically unfavorable for binding to a target. nih.gov The design and synthesis of conformationally restricted analogues can lock the molecule into a more bioactive conformation, leading to increased potency and selectivity. lifechemicals.comresearchgate.net

Strategies to achieve this include incorporating the flexible side chains into ring structures. For example, the acetamide side chain could be cyclized to form a lactam. Another approach is to introduce rigid linkers or bulky groups that restrict bond rotation. The goal is to mimic the bound conformation of the flexible parent molecule, thereby reducing the entropic penalty of binding. nih.gov

Development of Prodrug Strategies for Enhanced Biological Performance

Prodrug strategies can be employed to overcome unfavorable physicochemical or pharmacokinetic properties of the parent compound, such as poor solubility, low permeability, or rapid metabolism. nih.govmdpi.com For this compound, the primary amino group is a common handle for prodrug derivatization.

One approach is to acylate the amino group to form an amide prodrug. This would mask the polar amino group, potentially increasing membrane permeability. The amide would then be hydrolyzed in vivo by amidases to release the active parent compound. Another strategy could involve creating a carbamate (B1207046) prodrug, which can also improve permeability and be designed to be cleaved by esterases in the body. nih.gov The development of prodrugs aims to improve absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to enhanced therapeutic efficacy. nih.gov

Future Perspectives and Advanced Research Opportunities for 2 4 Aminophenyl Formamido Acetamide

Integration with Systems Biology Approaches

Systems biology offers a holistic methodology to understand the complex interactions within biological systems, moving beyond the traditional single-target approach in drug discovery. frontiersin.orgnih.gov By integrating experimental data with computational modeling, systems biology can elucidate how a compound like 2-[(4-Aminophenyl)formamido]acetamide might influence cellular networks and pathways. azolifesciences.comnumberanalytics.com

A theoretical integration of this compound into a systems biology workflow could begin with broad 'omics' screening. Transcriptomic (RNA-seq) and proteomic (mass spectrometry-based) analyses of cells treated with the compound could reveal significant changes in gene and protein expression. These datasets would form the basis for constructing network models to identify key biological hubs and pathways modulated by the compound. Such an approach could uncover unexpected mechanisms of action or off-target effects, providing a comprehensive understanding of its cellular impact. nih.gov This data-driven strategy can help in formulating hypotheses about the compound's function and in designing more targeted subsequent experiments. nih.gov

Table 1: Hypothetical Systems Biology Research Plan for this compound

Phase Methodology Objective Potential Outcome
1. Data Acquisition Transcriptomics (RNA-seq), Proteomics (LC-MS/MS), Metabolomics To gather comprehensive data on the molecular changes induced by the compound in a relevant cell line (e.g., a human cancer cell line). Identification of differentially expressed genes, proteins, and altered metabolic pathways.
2. Network Analysis Computational Biology, Pathway Analysis Software (e.g., Cytoscape, Ingenuity Pathway Analysis) To model the interaction networks and pathways affected by the compound. Visualization of protein-protein interaction networks and signaling cascades modulated by the compound.
3. Hypothesis Generation In silico Modeling, Predictive Biology To formulate testable hypotheses about the compound's mechanism of action and potential therapeutic targets. Prediction of key molecular targets and potential biomarkers for the compound's activity.

| 4. Experimental Validation | Targeted cellular assays (e.g., kinase assays, reporter gene assays), Phenotypic screening | To validate the computationally generated hypotheses through focused laboratory experiments. | Confirmation of the compound's primary targets and its effects on specific cellular functions. |

Application in Targeted Molecular Imaging Probes (Pre-clinical conceptualization)

Molecular imaging is a powerful tool for visualizing biological processes in real-time, offering significant potential for diagnostics and drug development. nih.gov A molecule like this compound could, in principle, be developed into a targeted imaging probe. This would involve chemically modifying the core structure to incorporate a signaling moiety, such as a radionuclide for Positron Emission Tomography (PET) or a fluorophore for optical imaging. mdpi.com

The design of such a probe would be contingent on identifying a specific biological target to which this compound or its derivatives bind with high affinity and specificity. mdpi.com For instance, if the aminophenyl group were found to interact with a particular enzyme or cell surface receptor overexpressed in a disease state, the molecule could serve as a scaffold for a targeted probe. The acetamide (B32628) portion of the molecule could be a suitable site for chemical conjugation to a linker and the imaging agent without disrupting the binding to its putative target. The development of such probes would enable non-invasive studies of the target's distribution and expression, potentially aiding in early disease detection and monitoring therapeutic response. nih.gov

Advancements in High-Throughput Screening for Novel Interactions

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target. nih.gov While this compound is a single compound, its core structure could be utilized as a fragment or scaffold in the design of a chemical library for HTS campaigns. By systematically modifying the aminophenyl and acetamide groups, a diverse library of related compounds could be synthesized.

This library could then be screened against a wide array of biological targets, such as enzymes, receptors, or protein-protein interactions, to identify novel biological activities. frontiersin.org Modern HTS techniques, including affinity-selection mass spectrometry, provide enhanced hit quality and can be applied to a wide variety of protein ligands. bruker.comnih.gov A successful HTS campaign could reveal unexpected therapeutic applications for derivatives of this compound.

Table 2: Conceptual High-Throughput Screening Cascade for Derivatives

Screening Stage Assay Type Purpose Example Technology
Primary Screen Biochemical assay (e.g., enzyme inhibition) or Cell-based assay (e.g., reporter gene) To identify initial "hits" from a large library of derivatives with activity against a chosen target. Fluorescence intensity, Luminescence, or Absorbance plate readers.
Hit Confirmation Dose-response analysis of the primary assay To confirm the activity of the initial hits and eliminate false positives. Re-testing of hits at multiple concentrations to determine potency (e.g., IC50 or EC50).
Secondary/Orthogonal Assays A different assay format that measures the same biological endpoint or a related one. To further validate the hits and filter out compounds that are active due to assay artifacts. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity.

| Selectivity/Counter-Screening | Assays against related targets or pathways. | To determine the specificity of the confirmed hits and identify compounds with a desirable selectivity profile. | Screening against homologous enzymes or receptors. |

Development of Analytical Standards and Reference Materials

For any chemical compound to be rigorously studied and potentially developed for therapeutic or other applications, the availability of high-quality analytical standards and reference materials is essential. mdpi.comchemscene.com These materials are of known purity and concentration and are crucial for ensuring the accuracy, reliability, and comparability of experimental results across different laboratories and studies. iaea.org

The development of a certified reference material (CRM) for this compound would involve its synthesis at high purity, followed by comprehensive characterization using a battery of analytical techniques. This would include methods to confirm its identity (e.g., NMR, Mass Spectrometry) and to quantify its purity (e.g., chromatography, quantitative NMR). The establishment of such standards is a prerequisite for its use in quantitative biological assays, pharmacokinetic studies, and as a starting point for medicinal chemistry programs.

Interdisciplinary Research Collaborations in Chemical Biology

The exploration of a novel compound's full potential is rarely confined to a single scientific discipline. Advancing the understanding of this compound would greatly benefit from interdisciplinary collaborations. quora.com Chemical biology, which lies at the interface of chemistry and biology, provides the ideal framework for such synergistic efforts. ucsb.edu

Collaborations between synthetic chemists, biochemists, cell biologists, and computational biologists would be pivotal. Synthetic chemists could design and create derivatives of the compound to explore structure-activity relationships. Biochemists and cell biologists could then test these compounds in relevant biological assays to determine their potency, selectivity, and mechanism of action. colorado.edu Computational biologists could use the experimental data to build predictive models that guide the next round of compound design, creating an iterative cycle of discovery and optimization. fiveable.me Such a collaborative approach accelerates progress and fosters innovation, potentially leading to the discovery of new scientific knowledge and therapeutic applications. quora.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and purity of 2-[(4-Aminophenyl)formamido]acetamide?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • 1H/13C NMR : Analyze proton and carbon environments to verify the aminophenyl group and acetamide linkage. Peaks for the aromatic protons (δ 6.5–7.5 ppm) and carbonyl (C=O, δ ~165–170 ppm) are critical .
  • IR Spectroscopy : Confirm the presence of amide bonds (N–H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and primary amine (–NH₂, ~3400 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight consistency (e.g., ESI-MS to confirm [M+H]⁺ ion) .
    • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure ≥95% purity. Compare retention times with reference standards .

Q. What synthetic routes are optimal for producing this compound with high yield?

  • Key Steps :

Acylation : React 4-aminophenylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .

Amidation : Introduce formamide via coupling reagents (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .

  • Optimization : Adjust reaction time (12–24 hours), temperature (20–25°C), and stoichiometry (1:1.2 amine:acylating agent). Monitor via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Approach :

  • Replicate Studies : Standardize assay conditions (e.g., cell lines, incubation time, dose ranges). For example, discrepancies in IC₅₀ values for anticancer activity may arise from varying MTT assay protocols .
  • Structural Variants : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using SAR tables .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, such as enhanced antimicrobial activity with para-substituted halogens .

Q. What experimental strategies elucidate the mechanism of action of this compound in inflammatory pathways?

  • Methods :

  • Enzyme Inhibition Assays : Test inhibition of COX-2 or LOX enzymes using fluorometric kits. For example, pre-incubate the compound with recombinant COX-2 and measure prostaglandin E₂ production via ELISA .
  • Gene Expression Profiling : Use RT-qPCR to quantify TNF-α, IL-6, and NF-κB in LPS-stimulated macrophages. A ≥50% reduction in TNF-α mRNA suggests anti-inflammatory activity .
  • Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding affinity to COX-2 (PDB ID: 5KIR). A docking score ≤−7.0 kcal/mol indicates strong interaction .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Analyze degradation via HPLC; ≤10% degradation at pH 7.4 is acceptable .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (typically >200°C for acetamides) .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours and monitor photodegradation products using LC-MS .

Methodological Challenges and Solutions

Q. What advanced techniques address low solubility of this compound in aqueous media?

  • Strategies :

  • Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) for in vitro assays. Confirm biocompatibility with cell viability assays .
  • Nanoformulation : Prepare PLGA nanoparticles (200–300 nm via emulsion-solvent evaporation) to enhance bioavailability. Characterize using dynamic light scattering (PDI <0.3) .

Q. How can researchers differentiate between specific and non-specific target interactions in biological assays?

  • Controls :

  • Competitive Binding : Use excess unlabeled compound (100x IC₅₀) to confirm displacement in radioligand assays .
  • CRISPR Knockout : Generate target gene (e.g., COX-2)-deficient cell lines. Loss of activity in KO models confirms specificity .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Approach :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals .
  • ANOVA with Tukey’s Post Hoc : Compare multiple doses (e.g., 1–100 μM) across cell lines. A p-value <0.05 indicates significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.